molecular formula C8H8F3NO B15246407 2-Amino-4-(2,2,2-trifluoroethyl)phenol

2-Amino-4-(2,2,2-trifluoroethyl)phenol

Cat. No.: B15246407
M. Wt: 191.15 g/mol
InChI Key: HOFTVVRIHZFIAD-UHFFFAOYSA-N
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Description

2-Amino-4-(2,2,2-trifluoroethyl)phenol is a chemical compound that belongs to the class of aromatic amines It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a benzene ring, along with a trifluoroethyl group (-CF3CH2-) at the para position relative to the amino group

Preparation Methods

The synthesis of 2-Amino-4-(2,2,2-trifluoroethyl)phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction, where a suitable precursor, such as a halogenated phenol, is reacted with a trifluoroethylamine under specific conditions. The reaction typically requires a base to facilitate the substitution process and may be carried out in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial production methods for this compound may involve more efficient and scalable processes. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

2-Amino-4-(2,2,2-trifluoroethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The amino group can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-Amino-4-(2,2,2-trifluoroethyl)phenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-(2,2,2-trifluoroethyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoroethyl group imparts unique electronic properties to the compound, influencing its reactivity and binding affinity. For instance, in biological systems, the compound may interact with enzymes or receptors, modulating their activity through hydrogen bonding, hydrophobic interactions, or electrostatic forces .

Comparison with Similar Compounds

2-Amino-4-(2,2,2-trifluoroethyl)phenol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and hydroxyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

IUPAC Name

2-amino-4-(2,2,2-trifluoroethyl)phenol

InChI

InChI=1S/C8H8F3NO/c9-8(10,11)4-5-1-2-7(13)6(12)3-5/h1-3,13H,4,12H2

InChI Key

HOFTVVRIHZFIAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(F)(F)F)N)O

Origin of Product

United States

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